- Simple and efficient deoxygenation of heteroaromatic N-oxides using titanium tetrachloride-tin dichlorideBulletin des Societes Chimiques Belges, 1988, 97(10), 787-9,
Cas no 92-82-0 (Phenazine)

Phenazine structure
Produktname:Phenazine
Phenazine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Phenazine
- DIBENZO[B,E]PYRAZINE
- Dibenzo-p-diazine
- Phenazine Dibenzo[b,e]pyrazine
- PHENAZINE, FOR FLUORESCENCE
- Phenazine,ZoneRefined
- 9,10-diazaanthracene
- Acridizine
- Azophenylene
- dibenzo{b,e}pyrazine
- Dibenzoparadiazine
- Dibenzopyrazine
- EINECS 202-193-9
- Phenazine, 98%
- 2JHR6K463W
- PCNDJXKNXGMECE-UHFFFAOYSA-N
- phenazine beta-polymorph
- MLS000584128
- KSC236A6R
- WLN: T C666 BN INJ
- HMS2270D07
- NSC13157
- BDBM50131720
- NSC 13157
- EN300-19686
- AC-16674
- PHENAZINE [MI]
- BP-12524
- MFCD00005023
- CU-01000131491-2
- CS-W017193
- DTXSID2059069
- C21476
- H11310
- CHEBI:36674
- SY010011
- AB00572675-08
- NS00010829
- SCHEMBL9049
- P-2340
- NCGC00245795-01
- NSC-13157
- AKOS002276063
- BRN 0126500
- SMR000112237
- EU-0033385
- 5-23-08-00389 (Beilstein Handbook Reference)
- AS-14846
- Z104474738
- InChI=1/C12H8N2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8
- P0082
- VU0085282-1
- AMY25819
- Q419781
- AI3-00065
- FT-0658438
- 92-82-0
- UNII-2JHR6K463W
- CHEMBL119870
- HY-W016477
-
- MDL: MFCD00005023
- Inchi: 1S/C12H8N2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H
- InChI-Schlüssel: PCNDJXKNXGMECE-UHFFFAOYSA-N
- Lächelt: N1C2C(=CC=CC=2)N=C2C=1C=CC=C2
- BRN: 0126500
Berechnete Eigenschaften
- Genaue Masse: 180.06900
- Monoisotopenmasse: 180.068748
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 14
- Anzahl drehbarer Bindungen: 0
- Komplexität: 163
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 25.8
- Tautomerzahl: nichts
- Oberflächenladung: 0
- XLogP3: 2.8
Experimentelle Eigenschaften
- Farbe/Form: Farblose oder gelbliche Nadel wie Kristalle
- Dichte: 1.1836 (rough estimate)
- Schmelzpunkt: 174.0 to 178.0 deg-C
- Siedepunkt: 360 ºC
- Flammpunkt: 160.3±11.7 °C
- Brechungsindex: 1.5200 (estimate)
- Löslichkeit: Soluble in mineral acids, moderately soluble in ether and benzene. Slightly soluble in alcohol
- Wasserteilungskoeffizient: Unlöslich
- PSA: 25.78000
- LogP: 2.78300
- Dampfdruck: 0.0±0.8 mmHg at 25°C
- Merck: 7217
- Löslichkeit: Es ist fast unlöslich im Wasser, leicht löslich in Ethanol, Ether und Benzol und löslich in anorganischen Säuren, um eine gelbe bis rote Lösung zu bilden.
- pka: 1.20(at 20℃)
- Sensibilität: Feuchtigkeitsempfindlich
Phenazine Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H401
- Warnhinweis: P273-P501
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: R22;R68
- Sicherheitshinweise: S22-S24/25-S36/37
- RTECS:SG1360000
-
Identifizierung gefährlicher Stoffe:
- Lagerzustand:Store at room temperature
- Risikophrasen:R22; R68
- TSCA:Yes
Phenazine Zolldaten
- HS-CODE:29163900
- Zolldaten:
China Zollkodex:
2933990090Übersicht:
299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date
Zusammenfassung:
299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%
Phenazine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P225A-25g |
Phenazine |
92-82-0 | 98% | 25g |
¥175.0 | 2022-05-30 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P0082-1g |
Phenazine |
92-82-0 | 99.0%(LC) | 1g |
¥205.0 | 2022-05-30 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P0082-5g |
Phenazine |
92-82-0 | 99.0%(LC) | 5g |
¥455.0 | 2022-05-30 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C1500119367-1g |
Phenazine |
92-82-0 | 99%(GC) | 1g |
¥ 158.8 | 2024-07-19 | |
eNovation Chemicals LLC | Y1317604-5G |
phenazine |
92-82-0 | 97% | 5g |
$85 | 2024-07-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-208162-10g |
Phenazine, |
92-82-0 | 10g |
¥489.00 | 2023-09-05 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P59930-1g |
Phenazine |
92-82-0 | 1g |
¥36.0 | 2021-09-08 | ||
BAI LING WEI Technology Co., Ltd. | 240993-1g |
Phenazine |
92-82-0 | 95% | 1g |
¥ 220 | 2022-04-26 | |
TRC | P295383-10g |
Phenazine |
92-82-0 | 10g |
$ 64.00 | 2023-09-06 | ||
eNovation Chemicals LLC | D370206-1kg |
Phenazine |
92-82-0 | 97% | 1kg |
$1200 | 2023-09-03 |
Phenazine Herstellungsverfahren
Synthetic Routes 1
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ; rt; 4 - 24 h, 120 °C
Referenz
- Synthesis of substituted phenazines via palladium-catalyzed aryl ligationHeterocycles, 2012, 84(2), 1345-1353,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Referenz
- Synthesis of haptens and pyrocyanin conjugate antibodies and immunochemical method for detecting infections caused by pseudomonas aeruginosa, Spain, , ,
Synthetic Routes 4
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Picolinic acid , Tetrabutylammonium bromide , Copper sulfate Solvents: Water ; 30 h, 120 °C; 120 °C → rt
Referenz
- Method for preparing phenazine compounds by catalyzing o-halogenated anilines in water phase, China, , ,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Catalysts: Trifluoroacetic acid ; overnight, rt
Referenz
- Synthesis of phenazines from ortho-bromo azo compounds via sequential Buchwald-Hartwig amination under micellar conditions and acid promoted cyclizationTetrahedron Letters, 2020, 61(46),,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide , Tetrabutylammonium bromide , Iron chloride (FeCl3) Catalysts: Vildagliptin Solvents: Water ; 30 min, 100 °C
Referenz
- Method for catalytic synthesis of phenazine compounds from substituted 2-haloaniline in aqueous phase under microwave radiation, China, , ,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Catalysts: Calcium oxide Solvents: Nitrogen ; 40 min, 600 °C
Referenz
- Synthesis of carbazole, acridine, phenazine, 4H-benzo[def]carbazole and their derivatives by thermal cyclization reaction of aromatic aminesJournal of Heterocyclic Chemistry, 2004, 41(1), 1-6,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: Benzeneacetic acid, α-diazo-, methyl ester Catalysts: Copper(II) triflate Solvents: 1,2-Dichloroethane ; 12 h, 60 °C
Referenz
- Copper-catalyzed oxygen atom transfer of N-oxides leading to a facile deoxygenation procedure applicable to both heterocyclic and amine N-oxidesChemical Communications (Cambridge, 2015, 51(32), 7035-7038,
Synthetic Routes 10
Synthetic Routes 11
Synthetic Routes 12
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ; 16 h, 110 °C
Referenz
- Palladium-Catalyzed Domino Double N-Arylations (Inter- and Intramolecular) of 1,2-Diamino(hetero)arenes with o,o'-Dihalo(hetero)arenes for the Synthesis of Phenazines and PyridoquinoxalinesEuropean Journal of Organic Chemistry, 2013, 2013(36), 8330-8335,
Synthetic Routes 13
Synthetic Routes 14
Synthetic Routes 15
Reaktionsbedingungen
1.1 Reagents: Silver carbonate Catalysts: Tetrabutylammonium bromide , Dichlorobis(triphenylphosphine)palladium Solvents: Diethylformamide ; 10 min, 100 °C
1.2 Reagents: Oxygen ; 20 min, 1500 psi, 100 °C
1.2 Reagents: Oxygen ; 20 min, 1500 psi, 100 °C
Referenz
- Improved process for synthesis of phenazines and azo compounds based on reusable metal nanoparticles as catalyst, India, , ,
Synthetic Routes 16
Synthetic Routes 17
Synthetic Routes 18
Reaktionsbedingungen
1.1 Reagents: Titanium tetrachloride , Sodium iodide Solvents: Acetonitrile
Referenz
- Titanium tetrachloride/sodium iodide - a novel, efficient reagent for mild reduction of the nitrogen-oxygen bond in amine N-oxides and nitronesChemische Berichte, 1990, 123(3), 647-8,
Synthetic Routes 19
Synthetic Routes 20
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide , Cobaltate(2-), [[3,3′-[1,2-phenylenebis[(nitrilo-κN)methylidyne]]bis[4-(hydroxy-… Solvents: Water ; 30 h, 140 °C
Referenz
- Synthesis of phenazines by Cu-catalyzed homocoupling of 2-halogen anilines in waterJournal of Organometallic Chemistry, 2012, 705, 75-78,
Phenazine Raw materials
- 2-Aminodiphenylamine
- 5,10-dihydro-Phenazine
- Pyocyanin
- 3-Bromobenzene-1,2-diamine
- 2-Iodoaniline
- 5H-Dibenzo[b,e][1,4]diazepine, 10,11-dihydro-
- Phenazine, 5-oxide
- Phenazine, 5,10-dioxide
Phenazine Preparation Products
Phenazine Verwandte Literatur
-
Leilei Li,Long Chen,Yuehua Wen,Tengfei Xiong,Hong Xu,Wenfeng Zhang,Gaoping Cao,Yusheng Yang,Liqiang Mai,Hao Zhang J. Mater. Chem. A 2020 8 26013
-
Carlos de la Cruz,Antonio Molina,Nagaraj Patil,Edgar Ventosa,Rebeca Marcilla,Andreas Mavrandonakis Sustainable Energy Fuels 2020 4 5513
-
Orwah Saleh,Tobias Bonitz,Katrin Flinspach,Andreas Kulik,Nadja Burkard,Agnes Mühlenweg,Andreas Vente,Stefan Polnick,Michael L?mmerhofer,Bertolt Gust,Hans-Peter Fiedler,Lutz Heide Med. Chem. Commun. 2012 3 1009
-
Abolfazl Olyaei,Mahdieh Sadeghpour RSC Adv. 2022 12 13837
-
5. Raman spectra-based structural classification analysis of quinoidal and derived molecular systemsArthur P. Pena,Renata G. Almeida,Jo?o Luiz Campos,Hélio F. Dos Santos,Eufranio N. da Silva Júnior,Ado Jorio Phys. Chem. Chem. Phys. 2022 24 1183
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Empfohlene Lieferanten
Tiancheng Chemical (Jiangsu) Co., Ltd
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Reinheit:98%
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(CAS:92-82-0)Phenazine

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